4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine
CAS No.: 2098024-99-6
Cat. No.: VC3146124
Molecular Formula: C10H5BrClFN2
Molecular Weight: 287.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098024-99-6 |
|---|---|
| Molecular Formula | C10H5BrClFN2 |
| Molecular Weight | 287.51 g/mol |
| IUPAC Name | 4-bromo-6-(2-chloro-6-fluorophenyl)pyrimidine |
| Standard InChI | InChI=1S/C10H5BrClFN2/c11-9-4-8(14-5-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
| Standard InChI Key | JKYOKYYZKKMUAA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)Br)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)Br)F |
Introduction
Chemical Structure and Fundamental Properties
4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine belongs to the family of halogenated pyrimidines, featuring a distinctive molecular architecture with multiple halogen substituents. The compound is characterized by a central pyrimidine heterocycle with strategic substitution patterns that influence its chemical behavior and potential biological interactions.
Physical and Chemical Properties
While specific experimental data for 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine is limited, its properties can be inferred from structurally similar compounds. Based on the related compound 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, we can predict the following properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₀H₅BrClFN₂ | Contains three different halogen atoms |
| Molecular Weight | ~287.52 g/mol | Heavier than the chloro analog due to bromine substitution |
| Physical State | Likely crystalline solid | Based on similar halogenated pyrimidines |
| Solubility | Limited water solubility; soluble in organic solvents | Typical for halogenated aromatics |
| Melting Point | Expected range: 105-140°C | Estimation based on similar structures |
| LogP | Approximately 3.2-3.7 | Indicating moderate lipophilicity |
| pKa | Expected to be weakly basic (pKa ~1.5-2.5) | Pyrimidine nitrogen atoms act as weak bases |
The presence of bromine instead of chlorine at position 4 would likely increase the molecular weight and lipophilicity of the compound compared to its chloro analog 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, which has a molecular weight of 243.06 g/mol as indicated in the literature .
Synthetic Approaches and Preparation Methods
Multiple synthetic routes can be envisioned for the preparation of 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine, drawing from established methodologies for related halogenated pyrimidines and the specific precursors identified in the literature.
Key Precursor Synthesis
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Starting with o-fluoroaniline and solvent DMF in a reaction vessel
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Lowering the temperature to below 10°C and adding NBS in batches to obtain 4-bromo-2-fluoroaniline
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Adding NCS to the intermediate at 60±5°C to produce 4-bromo-2-chloro-6-fluoroaniline
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Conducting hydrogenation debromination using Pd/C catalyst at 50-60°C
This process provides the 2-chloro-6-fluoroaniline building block, which could then be further functionalized to engage in coupling with the pyrimidine component.
Pyrimidine Core Construction
For the brominated pyrimidine core, synthetic approaches might draw from documented procedures for related compounds. One potential approach involves:
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Preparation of the pyrimidine core through condensation reactions
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Selective halogenation to introduce the bromine at position 4
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Installation of the 2-chloro-6-fluorophenyl moiety at position 6 through cross-coupling methodology
The procedure described for the synthesis of 5-Bromo-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol could provide insight into bromination strategies applicable to pyrimidine systems:
"5-Bromo-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol was prepared by dissolving the starting material in DMF, cooling to 0°C, adding Br₂, and stirring at room temperature for 2 hours. After workup, the product was obtained in 83% yield."
Structural Analogs and Comparative Analysis
Several structurally related compounds provide valuable context for understanding the potential properties and applications of 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine.
Direct Structural Analogs
The most closely related compound from the available literature is 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, which differs only in the halogen at position 4 (chlorine instead of bromine) . This analog has a molecular weight of 243.06 g/mol and shares the same core structure with our target compound. The substitution of chlorine with bromine typically results in:
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Increased molecular weight
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Enhanced lipophilicity
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Modified steric properties due to the larger atomic radius of bromine
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Potentially altered reactivity in substitution reactions
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Different metabolic stability profiles
Extended Structural Relationships
A more complex related compound is 5-[4-Bromo-2-(2-Chloro-6-Fluorophenyl)-1h-Imidazol-5-Yl]-2-{[4-(Trifluoromethyl)phenyl]ethynyl}pyridine, which contains the 2-chloro-6-fluorophenyl moiety attached to an imidazole ring rather than a pyrimidine . This compound has a molecular weight of 520.7 g/mol and represents a more elaborate molecular architecture that shares some key structural features with our target compound.
The comparative analysis between these compounds allows for predictions regarding the chemical behavior and potential biological activities of 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine.
| Compound | Molecular Weight | Core Structure | Halogenation Pattern | Key Differences |
|---|---|---|---|---|
| 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine | ~287.52 g/mol | Pyrimidine | Br at position 4, 2-Cl-6-F-phenyl at position 6 | Target compound |
| 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine | 243.06 g/mol | Pyrimidine | Cl at position 4, 2-Cl-6-F-phenyl at position 6 | Cl instead of Br at position 4 |
| 5-[4-Bromo-2-(2-Chloro-6-Fluorophenyl)-1h-Imidazol-5-Yl]-2-{[4-(Trifluoromethyl)phenyl]ethynyl}pyridine | 520.7 g/mol | Imidazole and pyridine | Br at imidazole, 2-Cl-6-F-phenyl at imidazole | Different heterocyclic core, additional substituents |
Analytical Characterization Methods
Comprehensive characterization of 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine would typically involve multiple analytical techniques to confirm its structure and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the predicted structure, ¹H NMR would show characteristic signals for:
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Aromatic protons of the pyrimidine ring (typically 8.7-9.3 ppm)
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Aromatic protons of the 2-chloro-6-fluorophenyl moiety (7.2-7.8 ppm)
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Distinctive coupling patterns due to the fluorine atom
¹³C NMR would reveal:
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Carbon signals for the pyrimidine core (155-170 ppm for carbons adjacent to nitrogen)
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Characteristic splitting patterns for carbons coupled to fluorine
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Distinctive chemical shifts for carbons bearing halogen substituents
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peaks reflecting the isotopic distribution of bromine and chlorine
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Characteristic fragmentation patterns involving loss of halogen atoms
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High-resolution mass matching the calculated exact mass
Chromatographic Methods
Chromatographic techniques such as HPLC or GC would be valuable for:
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Assessing the purity of the synthesized compound
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Monitoring reactions during synthesis
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Comparing retention times with related compounds
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, including:
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Bond lengths and angles
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Torsional relationships between the pyrimidine core and the phenyl substituent
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Crystal packing arrangements
Structure-Activity Relationships and Molecular Design Considerations
Understanding the structure-activity relationships (SAR) of 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine provides valuable insights for rational molecular design in medicinal chemistry applications.
Key Structural Features and Their Functions
Several structural elements of 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine contribute to its potential biological activities:
Research on related compounds, such as those referenced in the MCL-1 inhibitor studies, demonstrates the importance of halogenated heterocycles in modulating biological activities .
Halogen Effects on Biological Activity
The strategic placement of halogens in 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine likely contributes significantly to its properties:
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Bromine at Position 4: The bromine substituent can enhance binding affinity through halogen bonding and van der Waals interactions. Studies of bromine-containing analogs of thieno[2,3-d]pyrimidine have demonstrated the impact of bromine substitution on bioactivity .
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2-Chloro-6-fluorophenyl Moiety: This substitution pattern introduces electronic asymmetry and potential conformational constraints that may optimize binding to specific protein targets.
Related research on pyrimidine derivatives has shown that "replacement of the ring nitrogen in the 3-position by carbon" and other core modifications can significantly impact binding affinity and cellular activity . Similar principles likely apply to modifications of the 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine scaffold.
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